molecular formula C12H13NO2 B13871236 2-Propan-2-ylindolizine-7-carboxylic acid

2-Propan-2-ylindolizine-7-carboxylic acid

Katalognummer: B13871236
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: GMRGPXIQVSPGMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propan-2-ylindolizine-7-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-cyanocyclopropane-1-carboxylic acid with a base and iodine to form the indolizine ring system . This reaction proceeds through the formation of a carboanion intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Propan-2-ylindolizine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indolizine derivatives, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Propan-2-ylindolizine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H13NO2

Molekulargewicht

203.24 g/mol

IUPAC-Name

2-propan-2-ylindolizine-7-carboxylic acid

InChI

InChI=1S/C12H13NO2/c1-8(2)10-6-11-5-9(12(14)15)3-4-13(11)7-10/h3-8H,1-2H3,(H,14,15)

InChI-Schlüssel

GMRGPXIQVSPGMB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CN2C=CC(=CC2=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.